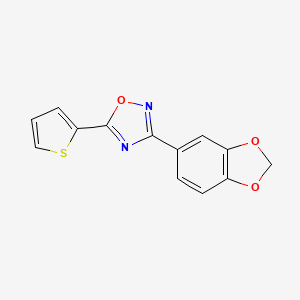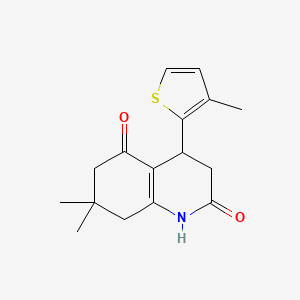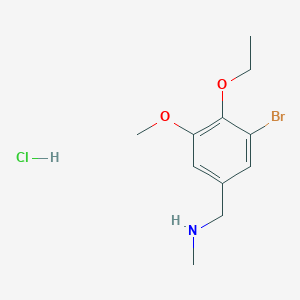![molecular formula C17H14ClN3O2 B4415331 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4415331.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown promising results in various biochemical and physiological studies. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide involves the inhibition of CK2 and Hsp90 activity. CK2 is a serine/threonine protein kinase that plays a crucial role in different biological processes, including cell cycle regulation, DNA damage response, and apoptosis. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of different client proteins, including oncogenic proteins. The inhibition of CK2 and Hsp90 activity by N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide leads to the disruption of different biological processes and ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide has been shown to have different biochemical and physiological effects. The compound inhibits the activity of CK2 and Hsp90, leading to the inhibition of different biological processes, including cell cycle regulation, DNA damage response, and apoptosis. Moreover, the compound has been shown to induce cell death in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential application as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential application in various scientific research studies. Moreover, the compound has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer agents.
However, there are also some limitations associated with the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide in lab experiments. The compound has been shown to have some off-target effects, which may affect the interpretation of the results obtained in different studies. Moreover, the compound has not been extensively studied for its potential side effects, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide. One of the potential directions is to study the compound's potential application in combination therapy with other anticancer agents. Moreover, the compound's potential application in the treatment of different types of cancer, including breast cancer, lung cancer, and prostate cancer, can be further studied. The compound's potential side effects and off-target effects can also be further studied to improve its clinical application.
Conclusion:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied. The compound has been shown to inhibit the activity of CK2 and Hsp90, leading to the inhibition of different biological processes and ultimately resulting in the inhibition of cancer cell growth. The compound has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, there are also some limitations associated with the use of the compound, including its off-target effects and potential side effects. There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide, including its potential application in combination therapy with other anticancer agents and the study of its potential side effects and off-target effects.
Applications De Recherche Scientifique
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide has been extensively studied for its potential application in various scientific research studies. The compound has been reported to inhibit the activity of different enzymes, including protein kinase CK2 and Hsp90. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, the compound has been used to study the role of CK2 in different biological processes, including cell cycle regulation, apoptosis, and DNA damage response.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-2-4-13(5-3-11)17(22)19-10-15-20-16(21-23-15)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILYZMHPXAHXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4415286.png)
![N-(3,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415291.png)
![2-[4-(2-aminoethyl)-3-oxo-2-morpholinyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4415305.png)
![tert-butyl [1-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B4415313.png)
![1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4415319.png)
![ethyl 1-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4415320.png)
![N-(4-ethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4415322.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415328.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4415342.png)
amine hydrochloride](/img/structure/B4415348.png)